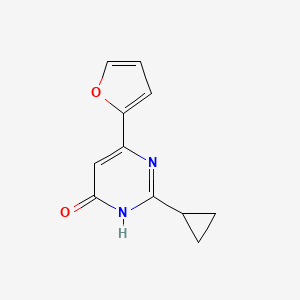
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol” were not found, similar compounds such as 3,4-Dichlorophenethylamine and 3,4-Dichlorophenylhydrazine have been synthesized through various methods . For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .Applications De Recherche Scientifique
Synthesis and Structural Insights
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol is a compound of interest in the field of organic chemistry due to its potential as a precursor or intermediate in various synthetic pathways. Research into the synthesis, structure, and properties of similar pyrimidine derivatives highlights the compound's relevance. One study focused on the synthesis and crystallographic analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing insights into their stability and reactivity based on non-covalent interactions, frontier molecular orbital analysis, and natural bond order analysis (Ali et al., 2021). This research underscores the importance of understanding the molecular and electronic structure of pyrimidine derivatives for their application in synthetic chemistry.
Process Chemistry and Industrial Applications
The compound's role extends into process chemistry, where it serves as a building block in the production of materials with high industrial value. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related compound, has been optimized for applications in explosive and pharmaceutical industries, demonstrating the versatility of pyrimidine derivatives in contributing to diverse industrial sectors (Patil et al., 2008).
Anticancer Drug Intermediate
4,6-Dichloro-2-methylpyrimidine, closely related to the compound , has been identified as an important intermediate in the synthesis of the anticancer drug dasatinib. Research detailing the optimal conditions for its synthesis and the subsequent steps required for its conversion into the drug highlights the critical role of pyrimidine derivatives in medicinal chemistry (Guo Lei-ming, 2012).
Antihypertensive Activity
Derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine, which share a core structural motif with 6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol, have been evaluated for antihypertensive activity, illustrating the potential of pyrimidine derivatives in developing therapeutic agents for hypertension (Bennett et al., 1981).
Anti-tubercular Activity
Research on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones demonstrated moderate anti-tubercular activity, underscoring the potential of pyrimidine derivatives in addressing infectious diseases like tuberculosis (Erkin et al., 2021).
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLAVINRHZXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)






![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)



![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)